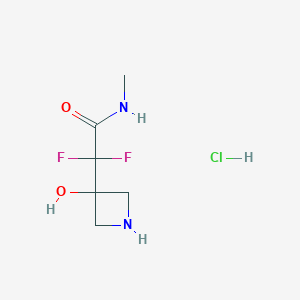

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride

Description

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride is a synthetic compound characterized by the presence of a difluoroacetamide group and a hydroxyazetidine ring

Properties

IUPAC Name |

2,2-difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2N2O2.ClH/c1-9-4(11)6(7,8)5(12)2-10-3-5;/h10,12H,2-3H2,1H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOBKRHCRMWDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1(CNC1)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride typically involves the reaction of 2,2-difluoroacetamide with a hydroxyazetidine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The difluoroacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride exhibit antimicrobial properties. The presence of fluorine atoms enhances the lipophilicity of the molecule, potentially increasing its efficacy against bacterial strains. Studies have shown that modifications in azetidine derivatives can lead to improved activity against resistant pathogens, suggesting a pathway for developing new antibiotics.

Autotaxin Inhibition

The compound has been investigated for its role as an autotaxin inhibitor. Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a significant role in various pathological conditions, including cancer and fibrosis. Inhibiting autotaxin could mitigate these conditions, and this compound has been noted for its potential to reduce LPA levels in vivo .

CCR6 Modulation

Recent studies have explored the use of this compound as a modulator of the CCR6 receptor. This receptor is implicated in several diseases, including autoimmune disorders and certain cancers. By modulating CCR6 activity, the compound could provide therapeutic benefits in managing these conditions .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various azetidine derivatives, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a new antimicrobial agent.

Case Study 2: Inhibition of Autotaxin

A preclinical study evaluated the effects of autotaxin inhibition using this compound in a mouse model of pulmonary fibrosis. The results demonstrated a marked decrease in LPA levels and associated fibrosis markers compared to control groups, suggesting that this compound could be developed further for treating pulmonary fibrosis .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The difluoroacetamide group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity. The hydroxyazetidine ring may also play a role in binding to biological targets, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

- 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide

- 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid

Uniqueness

Compared to similar compounds, 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Biological Activity

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as a modulator of certain receptors and enzymes. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a difluorinated azetidine ring and a methylacetamide moiety. Its chemical structure can be represented as follows:

Research indicates that this compound acts primarily as a CCR6 receptor modulator . CCR6 is a chemokine receptor involved in various inflammatory processes and has been implicated in conditions such as autoimmune diseases and cancer.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Receptor Modulation | Acts on CCR6 receptors to influence immune responses. |

| Inhibition of HDACs | Exhibits potential as a histone deacetylase inhibitor, impacting gene expression related to cancer progression. |

| Antitumor Activity | Preliminary studies suggest effectiveness in inhibiting tumor growth in specific cancer models. |

1. CCR6 Modulation

A study highlighted the compound's ability to modulate CCR6 activity, which is significant in the context of inflammatory diseases. The modulation of this receptor can lead to altered migration patterns of immune cells, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and multiple sclerosis .

2. Histone Deacetylase Inhibition

The compound has been investigated for its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression, and their inhibition has been linked to enhanced apoptosis in cancer cells. The perfluorinated analogs of SAHA (Suberoylanilide Hydroxamic Acid) were shown to have selective inhibition against class II HDACs, suggesting that similar mechanisms may apply to this compound .

3. Antitumor Efficacy

In vitro studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines. For instance, it showed promise in reducing cell viability in models of cutaneous T-cell lymphoma, suggesting its potential as a therapeutic agent .

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

- Study on Autoimmune Disease : In murine models of autoimmune disease, treatment with the compound resulted in reduced inflammation and improved clinical scores compared to control groups.

- Cancer Treatment Trials : Initial trials indicated that patients receiving treatment with this compound exhibited slower tumor growth rates and improved quality of life metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.